N2-(2-Hydroxybenzoyl)lysine
Description
Structure
3D Structure
Properties
CAS No. |
121893-23-0 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-amino-2-[(2-hydroxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-3-6-10(13(18)19)15-12(17)9-5-1-2-7-11(9)16/h1-2,5,7,10,16H,3-4,6,8,14H2,(H,15,17)(H,18,19) |
InChI Key |
SEXCUPQSEHZJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCCCN)C(=O)O)O |
Origin of Product |
United States |
Coordination Chemistry and Metal Ligand Interactions of N2 2 Hydroxybenzoyl Lysine Systems
Chelation Properties of the 2-Hydroxybenzoyl and Amide Linkages
The N2-(2-Hydroxybenzoyl)lysine ligand possesses key functional groups that enable it to act as an effective chelator for metal ions. The primary chelation site is the 2-hydroxybenzoyl group, also known as a salicylamido group. This unit provides two donor atoms for metal coordination: the oxygen of the phenolic hydroxyl group and the oxygen of the amide carbonyl group. acs.org
A critical aspect of this chelation is the deprotonation of the phenolic hydroxyl group upon binding to a metal ion. This process is often promoted by the metal ion itself, particularly with highly charged ions like Fe(III). Furthermore, under certain conditions, the amide proton can also be lost, leading to the coordination of the deprotonated amide nitrogen. This metal-ion-promoted ionization of the amide function further enhances the stability of the complex and points to the N-coordination of the ligand. researchgate.net The lysine (B10760008) backbone offers additional potential donor sites, including the terminal amine and the carboxylate group, which could allow the ligand to act in a multidentate fashion, binding to one or more metal centers.
Interactions with Biologically Relevant Transition Metal Ions (e.g., Fe(III), Cu(II), Mn(III))
The salicylamido moiety of this compound displays a strong affinity for hard metal ions, making its interactions with biologically important transition metals like iron(III), copper(II), and manganese(III) of particular interest.
Iron(III): The interaction between 2-hydroxybenzoyl-containing ligands and Fe(III) is well-documented, largely due to their role as mimics of siderophores like enterobactin (B1671361). acs.org These ligands are highly efficient sequestering agents for Fe(III). researchgate.net The coordination typically involves the deprotonated phenolic oxygen and the amide oxygen. acs.org Studies on analogous ligands show the formation of stable, mononuclear Fe(III) complexes. researchgate.net The high stability of these complexes is crucial for their biological function in iron transport. acs.org The Fe(III) center, being a strong Lewis acid, effectively promotes the ionization of the phenolic and, in some cases, the amide protons to form a very stable chelate. researchgate.net
Copper(II): Copper(II) complexes with related reduced Schiff base ligands derived from salicylaldehyde (B1680747) and amino acids have been extensively studied. researchgate.netnih.govrsc.org In these systems, Cu(II) is typically coordinated by the phenolate (B1203915) oxygen, the amine nitrogen, and a carboxylate oxygen. researchgate.netnih.gov For this compound, coordination would be expected to occur primarily through the phenolic and amide oxygens. Depending on the reaction conditions and stoichiometry, the lysine's carboxylate and terminal amine groups could also participate, leading to various coordination geometries, such as distorted square planar or square pyramidal. researchgate.netat.ua
Manganese(III): Mn(III) complexes are often studied in the context of mimicking the active sites of enzymes like manganese superoxide (B77818) dismutase. Ligands containing phenolate, amine, and carboxylate donors are known to stabilize the Mn(III) oxidation state. nih.govmdpi.com Schiff base ligands with N2O or N4O2 donor sets form stable, often octahedral, Mn(III) complexes. nih.govmdpi.com It is anticipated that this compound would also form stable complexes with Mn(III), with the 2-hydroxybenzoyl group providing a key part of the N/O donor environment required to stabilize the high-valent manganese center. researchgate.netrsc.org
Structural Basis for Metal Ligand Complex Formation
The structural characteristics of metal complexes with this compound are largely inferred from studies on analogous molecules containing the salicylamido- or N-(2-hydroxybenzyl)amino- functionalities.
The fundamental structural motif involves the bidentate chelation of a metal ion by the phenolic oxygen and the amide oxygen of the 2-hydroxybenzoyl group, forming a six-membered metallocycle. acs.org This is considered the primary mode of binding. Depending on the metal-to-ligand ratio and the involvement of the lysine's other functional groups, different complex stoichiometries and structures can arise.
For a 1:1 metal-ligand complex, this compound could potentially act as a tetradentate ligand, utilizing the α-amino nitrogen and a carboxylate oxygen in addition to the two donors from the hydroxybenzoyl group. However, coordination involving only the hydroxybenzoyl moiety is also common. In complexes with higher ligand-to-metal ratios (e.g., 1:2 or 1:3), the ligand would likely act as a bidentate chelator, with multiple ligands surrounding a central metal ion to satisfy its coordination sphere, typically resulting in an octahedral geometry. nih.gov
X-ray crystallographic studies on related Fe(III) complexes, such as ferric TRENSAM, confirm the tris-salicylate mode of binding where the metal is coordinated by the phenolic and amide oxygens from three separate arms of the ligand. acs.org For a simpler ligand like this compound, the formation of mononuclear complexes is expected, though polynuclear structures bridged by the carboxylate group cannot be ruled out. researchgate.net
Table 1: Expected Coordination Modes of this compound
This table is based on the coordination behavior of analogous ligand systems.
| Coordination Mode | Potential Donor Atoms Involved | Resulting Complex Type |
| Bidentate | Phenolic Oxygen, Amide Oxygen | Mononuclear (e.g., ML₂, ML₃) |
| Tridentate | Phenolic Oxygen, Amide Oxygen, α-Amino Nitrogen | Mononuclear (e.g., ML) |
| Tridentate | Phenolic Oxygen, Amide Oxygen, Carboxylate Oxygen | Mononuclear (e.g., ML) |
| Tetradentate | Phenolic Oxygen, Amide Oxygen, α-Amino Nitrogen, Carboxylate Oxygen | Mononuclear (e.g., ML) |
| Bridging | Carboxylate Group | Polynuclear |
Stability and Reactivity of this compound Metal Complexes
The stability of metal complexes formed with this compound is expected to be high, particularly for hard Lewis acidic metal ions like Fe(III).
The high stability is attributed to several factors:
The Chelate Effect: The formation of a stable six-membered ring upon chelation significantly increases the thermodynamic stability of the complex compared to coordination with monodentate ligands. nih.gov
Hard-Soft Acid-Base (HSAB) Principle: The oxygen donor atoms of the phenolate and amide groups are hard bases, leading to strong interactions with hard acid metal ions like Fe(III) and Mn(III).
Amide Deprotonation: The metal-promoted deprotonation of the amide nitrogen, observed in related systems, can further enhance the stability constant of the complex. researchgate.net
For example, a related tetradentate ligand, 1,5-bis-(2-hydroxybenzamido)-3-azapentane, forms an Fe(III) complex (FeL+) with a very high stability constant (log Kstab ≈ 23.3), making it an exceptionally efficient iron sequestering agent. researchgate.net While the exact value for the this compound complex is not available, a similarly high stability for its Fe(III) complex can be anticipated.
The reactivity of these complexes is also of interest. The coordinated metal ion can influence the reactivity of the ligand itself, as seen in the metal-promoted deprotonation of the amide. researchgate.net Conversely, the ligand framework modulates the redox properties of the metal ion. For instance, the stability of iron(III) siderophore complexes leads to very negative redox potentials for the Fe(III)/Fe(II) couple, which has implications for biological iron release mechanisms. acs.org The reactivity of the complexes can also involve ligand substitution reactions, where coordinated solvent molecules or other weakly bound ligands are replaced by other species. researchgate.net
Table 2: Stability Constants for Related Fe(III)-Ligand Systems
| Ligand | Complex | Log Kstab | Reference |
| 1,5-bis-(2-hydroxybenzamido)-3-azapentane | FeL⁺ | 23.3 | researchgate.net |
| N,N',N''-tris[2-(hydroxybenzoyl)carbonyl]cyclotriseryl trilactone (SERSAM) | FeL | 39 | acs.org |
Mechanistic Elucidation of Biological Activities Associated with N2 2 Hydroxybenzoyl Lysine and Analogues
Insights into Enzyme Inhibition Mechanisms Mediated by 2-Hydroxybenzoyl Motifs
The 2-hydroxybenzoyl group is a key pharmacophore responsible for the enzyme-inhibiting properties of several classes of compounds. Its ability to engage in specific binding interactions within enzyme active sites underpins its therapeutic potential.
A significant target for compounds containing the 2-hydroxybenzoyl motif is the D-Ala-D-Ala ligase (Ddl) enzyme. researchgate.netnih.gov This enzyme is crucial for bacterial cell wall synthesis, as it catalyzes the formation of the D-Ala-D-Ala dipeptide, an essential precursor for peptidoglycan assembly. researchgate.net Inhibition of Ddl disrupts this pathway, leading to a bactericidal effect. nih.gov
Studies on a series of 1-(2-hydroxybenzoyl)-thiosemicarbazides have identified these molecules as potent inhibitors of Ddl. researchgate.netnih.gov For instance, the compound 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide was found to be a Ddl inhibitor with activity in the micromolar range. nih.gov The inhibition of the enzyme's activity was confirmed in bacterio by demonstrating an accumulation of the D-Ala substrate and a corresponding decrease in the D-Ala-D-Ala product. researchgate.netnih.gov This mechanism is particularly promising for developing new antibacterial agents that can target resistant bacterial strains. researchgate.net
Structure-activity relationship (SAR) studies have been critical in understanding the enzymatic inhibition by 2-hydroxybenzoyl-containing compounds. These studies consistently emphasize the importance of the 2-hydroxybenzoyl moiety for biological activity. researchgate.netacs.org
Key findings from SAR analyses of D-Ala-D-Ala ligase inhibitors include:
The 2-Hydroxy Group is Essential : The hydroxyl group at the 2-position of the benzoyl scaffold is considered essential for enzymatic inhibition. researchgate.netnih.gov Its removal or relocation significantly diminishes or abolishes the inhibitory activity.
Role of the Aromatic Ring : Substitutions on the second aromatic ring of the thiosemicarbazide (B42300) scaffold can modulate the potency. For example, dichlorophenyl substitution has been shown to yield potent inhibitors. nih.gov
Linker Group Influence : The nature of the linker connecting the 2-hydroxybenzoyl group to other parts of the molecule also influences activity, though the primary interaction appears to be driven by the hydroxybenzoyl part.
The table below summarizes key structural features and their impact on the inhibitory activity of 2-hydroxybenzoyl analogues against D-Ala-D-Ala ligase.
| Structural Feature | Observation | Implication for Activity |
| 2-Hydroxybenzoyl Motif | The hydroxyl substituent at the 2-position is critical. | Essential for enzymatic inhibition. researchgate.netnih.gov |
| Aromatic Substitution | Halogen substitutions (e.g., 3,4-dichlorophenyl) on an adjacent scaffold enhance potency. | Increased binding affinity and inhibitory action. nih.gov |
| Methylation of Hydroxy Group | O-methylation of the phenolic hydroxy group leads to a loss of inhibition potency. mdpi.com | The hydrogen-bonding capability of the hydroxyl group is crucial for interaction. |
Inhibition of D-Ala-D-Ala Ligase by Related Compounds
Molecular Mechanisms of Antimicrobial Actions
The antimicrobial effects of N2-(2-Hydroxybenzoyl)lysine and its analogues are not limited to enzyme inhibition. These compounds employ a multi-pronged attack on microbial cells, involving both membrane-level and intracellular interactions.
Certain analogues containing the 2-hydroxybenzoyl group can interact with and alter the properties of biological membranes. Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), for example, is known to transiently increase the membrane fluidity of gastrointestinal tract cells. researchgate.net This action enhances the passive transcellular permeation of co-administered molecules. researchgate.net While high concentrations of some analogues can lead to a loss of membrane integrity, the primary mechanism is often a more subtle perturbation of the lipid bilayer rather than overt disruption. researchgate.netmdpi.com
Studies on hydrophobic compounds, in general, show they can reshape membrane domains. plos.org Aliphatic compounds tend to accumulate at the interface between ordered and disordered domains, promoting mixing, while aromatic compounds often partition into disordered domains, stabilizing phase separation. plos.org This modulation of the membrane's lateral organization can have significant downstream effects on the function of membrane-associated proteins and signaling pathways. plos.orgmdpi.com The antimicrobial action of some synthetic cinnamates has been linked to increased liposolubility, which augments their passage through the bacterial membrane. mdpi.com
Once inside the cell, the primary mechanism for many 2-hydroxybenzoyl analogues is the inhibition of essential enzymes, as detailed in section 4.1. The targeting of D-Ala-D-Ala ligase is a well-documented intracellular action that disrupts peptidoglycan synthesis. researchgate.netnih.gov
Beyond Ddl, other intracellular macromolecules can be targets. For example, some antimicrobial compounds derived from endophytic microorganisms have been shown to interact with targets like the FtsZ protein, which is involved in bacterial cell division. mdpi.com While not directly demonstrated for this compound, the principle of targeting crucial intracellular proteins is a common antimicrobial strategy. mdpi.com In some drug delivery systems, such as antibody-drug conjugates, a payload can be released inside the cell after the linker is cleaved by lysosomal enzymes, leading to DNA damage and apoptosis. nih.gov This highlights how different molecular constructs can deliver an active component to an intracellular site of action. nih.gov
The table below provides an overview of the antimicrobial mechanisms associated with compounds containing the 2-hydroxybenzoyl motif.
| Mechanism Category | Specific Action | Consequence for Microbe |
| Enzyme Inhibition | Inhibition of D-Ala-D-Ala ligase (Ddl). researchgate.netnih.gov | Disruption of cell wall peptidoglycan synthesis, leading to cell death. researchgate.net |
| Membrane Interaction | Transient increase in membrane fluidity and permeability. researchgate.net | Altered membrane function, enhanced uptake of the compound. |
| Intracellular Targeting | Binding to essential proteins involved in processes like cell division (e.g., FtsZ by other antimicrobials). mdpi.com | Inhibition of critical cellular functions, leading to cessation of growth or lysis. |
Membrane Interaction and Disruption Mechanisms
Modulation of Receptor-Ligand Interactions and Cellular Signaling Pathways
The 2-hydroxybenzoyl moiety is also found in molecules designed to modulate receptor-ligand interactions and interfere with cellular signaling cascades, demonstrating its versatility beyond antimicrobial applications.
For instance, an analogue, 10-((2-Hydroxybenzoyl)amino)decanoate sodium, has been shown to exhibit anti-inflammatory activity by suppressing the IKKβ-IκBα-NF-κB signaling pathway in macrophages. This pathway is central to the inflammatory response, and its inhibition highlights a potential therapeutic application in inflammatory diseases.
Furthermore, complex molecules incorporating a 2-hydroxybenzoyl group have been developed as selective inhibitors of key signaling proteins. ontosight.ai One such compound acts as a selective inhibitor of Protein Kinase B (PKB), also known as AKT, which is a crucial node in pathways regulating cell survival, growth, and metabolism. ontosight.ai Dysregulation of the PKB/AKT pathway is implicated in diseases like cancer, making its inhibitors valuable research tools and potential therapeutics. ontosight.ai
The 2-hydroxybenzoyl structure has also been integrated into allosteric modulators of chemokine receptors, such as CXCR1 and CXCR2. nottingham.ac.uk These receptors are involved in neutrophil-mediated inflammation and cancer progression. nottingham.ac.uk By binding to an intracellular site on the receptor, these compounds can modulate the receptor's response to its natural ligands, thereby altering downstream signaling events. This demonstrates a sophisticated mechanism of action that goes beyond simple competitive inhibition at an active site. nottingham.ac.uk
Role in Angiogenesis and Growth Factor Binding
Angiogenesis, the formation of new blood vessels, is a complex process tightly regulated by a variety of growth factors. mdpi.com Key among these are Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), which stimulate the proliferation, migration, and differentiation of endothelial cells. mdpi.complos.orgencyclopedia.pub These growth factors typically bind to specific receptors on the endothelial cell surface and also interact with heparan sulfate (B86663) proteoglycans in the extracellular matrix. plos.orgencyclopedia.pub
While there is no direct evidence of this compound's effect on angiogenesis, it is conceivable that it could modulate this process by interacting with key players like VEGF. For instance, some small molecules can bind to the heparin-binding domain of VEGF, thereby inhibiting its interaction with its receptor and heparan sulfate. plos.org A study on a series of heparan sulfate mimetic small molecules revealed that certain compounds could bind to VEGF and inhibit its functions. plos.org Given the structural components of this compound, which includes a lysine (B10760008) residue, it's worth noting that lysine itself has been explored as a potential low molecular weight angiogen, hypothesized to act as a molecular binder between VEGF and its receptor. fortunejournals.com
The table below summarizes the key growth factors involved in angiogenesis and their primary functions, providing a context for where a molecule like this compound might hypothetically intervene.
| Growth Factor | Primary Role in Angiogenesis |
| Vascular Endothelial Growth Factor (VEGF) | Stimulates endothelial cell proliferation, migration, and permeability. mdpi.complos.orgnih.gov |
| Fibroblast Growth Factor-2 (FGF-2) | Promotes endothelial cell proliferation and migration. plos.orgencyclopedia.pub |
| Platelet-Derived Growth Factor (PDGF) | Recruits pericytes and smooth muscle cells to stabilize new vessels. mdpi.com |
| Transforming Growth Factor-β (TGF-β) | Can have both pro- and anti-angiogenic effects depending on the context. mdpi.com |
Influences on Cell Proliferation at the Molecular Level
The regulation of cell proliferation is a fundamental process, and its dysregulation is a hallmark of diseases like cancer. This process is controlled by a complex network of signaling pathways and checkpoints, often involving tumor suppressor proteins like p21 and p27. frontiersin.org
No studies directly link this compound to the modulation of cell proliferation. However, compounds with structural similarities have been shown to impact cell growth. For example, some organosulfur compounds can inhibit cell proliferation by inducing cell cycle arrest. frontiersin.org Specifically, the inhibition of histone deacetylases (HDACs) is a known mechanism by which some molecules can halt the cell cycle. frontiersin.org
Considering the "2-hydroxybenzoyl" moiety of this compound, which is a derivative of salicylic (B10762653) acid, it is interesting to note that other benzoyl derivatives have been investigated for their effects on enzymes that regulate gene expression and cell proliferation. For instance, certain benzoyl-containing compounds have been shown to inhibit lysine acetyltransferases (KATs), which can impact cell proliferation. acs.org
The potential molecular-level influences on cell proliferation could involve:
Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase. frontiersin.orgacs.org
Induction of Apoptosis: Triggering programmed cell death in rapidly dividing cells. frontiersin.org
Modulation of Gene Expression: Altering the expression of genes involved in cell cycle control and survival.
Mechanisms for Incorporating Non-Natural Amino Acids into Proteins via Synthetases
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins is a powerful tool in chemical biology and drug discovery. nih.govresearchgate.net This process allows for the introduction of novel chemical functionalities into proteins, enabling detailed structure-function studies and the creation of proteins with enhanced properties. nih.gov The primary method for achieving this involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.govnih.gov
An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs. nih.gov The orthogonal aaRS is engineered to specifically recognize and charge the desired nnAA onto its cognate orthogonal tRNA. This aminoacylated tRNA then delivers the nnAA to the ribosome, where it is incorporated into the growing polypeptide chain in response to a reassigned codon, typically a stop codon like UAG (amber). riken.jpstanford.edu
The key steps in this mechanism are:
Development of an Orthogonal System: An aaRS/tRNA pair from a different species is chosen to minimize cross-reactivity with the host's translational machinery. nih.gov
Engineering the Synthetase: The chosen aaRS is mutated through directed evolution or rational design to specifically recognize the nnAA of interest, in this hypothetical case, this compound.
Codon Reassignment: A codon, often a nonsense or "stop" codon, is repurposed to encode the nnAA. riken.jp
In Vivo Incorporation: The genes for the orthogonal aaRS and tRNA, along with the target protein containing the reassigned codon, are introduced into a host organism (e.g., E. coli or mammalian cells). The nnAA is supplied in the growth medium. riken.jp
This technology has been successfully used to incorporate a wide variety of nnAAs with different functional groups, including photo-crosslinkers, fluorescent probes, and post-translationally modified amino acids. researchgate.netriken.jp
Role in Siderophore Biology and Iron Homeostasis
N2-(2-Hydroxybenzoyl)lysine as a Constituent or Analogue of Siderophores
This compound is a chemical compound that can be considered an analogue or a structural component of certain types of siderophores. researchgate.net Siderophores are a diverse group of compounds classified based on the chemical nature of their iron-coordinating functional groups, most commonly catecholates, hydroxamates, and carboxylates. libretexts.orgnih.gov this compound incorporates a 2-hydroxybenzoyl group, which is characteristic of catecholate siderophores, linked to a lysine (B10760008) backbone. researchgate.net
Catecholate siderophores, such as enterobactin (B1671361) produced by Escherichia coli, are known for their exceptionally high affinity for ferric iron (Fe³⁺). researchgate.net The 2,3-dihydroxybenzoyl moiety is a common building block in these molecules. pnas.orgnih.gov Synthetic analogues of siderophores containing lysine and a 2,3-dihydroxybenzoyl group have been created for research purposes. researchgate.net For instance, the siderophore azotochelin (B1666506), which has a simple lysine backbone, has been used as a model to study the electrochemical properties of tetradentate catecholate siderophores. researchgate.net The presence of the lysine component provides a structural scaffold for the attachment of the iron-chelating groups. researchgate.netasm.org
Biosynthesis and Structural Diversity of Lysine-Containing Siderophores
The biosynthesis of siderophores is a complex process, often involving large, multi-enzyme complexes known as nonribosomal peptide synthetases (NRPS) or occurring through NRPS-independent siderophore (NIS) pathways. tandfonline.commdpi.com These pathways allow for the incorporation of a wide variety of building blocks, including amino acids like lysine, leading to a vast structural diversity of siderophores. nih.govelifesciences.org
Lysine can be incorporated into siderophore structures in several ways. It can serve as part of the peptide backbone or be modified to form iron-chelating moieties. For example, in the biosynthesis of aerobactin (B1664392), two molecules of N⁶-acetyl-N⁶-hydroxylysine are condensed onto a citrate (B86180) molecule. tandfonline.commdpi.com This process begins with the hydroxylation of the lysine side chain by an enzyme like IucD. tandfonline.com Another example is the desferrioxamine class of siderophores, where the biosynthesis is initiated by the decarboxylation of lysine to produce cadaverine, which then becomes a key part of the siderophore backbone. nih.govnsf.govresearchgate.net
The structural diversity of lysine-containing siderophores is significant. They can range from simple molecules like azotochelin (composed of two 2,3-dihydroxybenzoic acid groups and one lysine) to more complex structures. researchgate.net Amamistatin B, for instance, is a siderophore related to mycobactins and contains a lysine-derived N-formyl hydroxylamine. rsc.orgscispace.com The ability of microorganisms to produce multiple siderophores, some of which may contain lysine, is a strategy to adapt to different environmental conditions. asm.org
Ferric Iron Chelation and Transport Mechanisms in Microorganisms
Microorganisms have developed highly efficient mechanisms to chelate and transport ferric iron. The process begins with the secretion of siderophores into the extracellular environment where they bind to the sparingly soluble Fe³⁺. wikipedia.orgnih.gov The resulting ferric-siderophore complex is then recognized by specific receptor proteins on the outer membrane of Gram-negative bacteria. libretexts.orgmicrobe.ru
The transport of the ferric-siderophore complex across the outer membrane is an energy-dependent process, often requiring the TonB-ExbB-ExbD protein complex, which couples the electrochemical gradient of the cytoplasmic membrane to the outer membrane receptor. pnas.org Once in the periplasm, the complex binds to a periplasmic binding protein and is subsequently transported across the cytoplasmic membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter. pnas.orgjmb.or.kr
Inside the cell, iron must be released from the siderophore. This is typically achieved through two main mechanisms: reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore, or enzymatic degradation of the siderophore molecule itself. libretexts.orgmdpi.comnih.gov The released iron can then be utilized in various cellular processes. mdpi.com Some microorganisms have evolved to use siderophores produced by other species, a phenomenon known as siderophore piracy, which enhances their survival and pathogenic potential. researchgate.netmicrobe.ru
Ecological and Pathogenic Significance of Siderophore Systems in Microbial Virulence and Survival
Siderophore systems are crucial for the survival of microorganisms in diverse ecological niches where iron is a limiting nutrient, such as soil, marine waters, and host environments. wikipedia.orgfrdc.com.au The ability to produce and utilize siderophores provides a significant competitive advantage, allowing microbes to scavenge iron effectively. bohrium.comunil.ch In some marine bacteria, approximately 70% of isolates have been found to produce siderophores. frdc.com.au
In the context of infectious diseases, siderophores are considered key virulence factors for many pathogenic bacteria. nih.govmicrobe.ruinlibrary.uzfrontiersin.org By sequestering iron from host iron-binding proteins like transferrin and lactoferrin, pathogenic bacteria can overcome the host's nutritional immunity and establish an infection. nih.govnih.gov A direct correlation has been observed between a pathogen's ability to produce siderophores and its virulence. nih.gov For example, disrupting the aerobactin biosynthesis in certain pathogenic E. coli strains leads to reduced virulence. tandfonline.com
Furthermore, siderophore systems contribute to the formation of microbial communities and can mediate complex interactions, including cooperation and competition. bohrium.com The production of siderophores can also play a role in protecting bacteria from oxidative stress and may even have signaling functions that regulate the expression of other virulence factors. microbe.rubohrium.com The critical role of siderophores in microbial pathogenesis makes their biosynthetic pathways attractive targets for the development of new antimicrobial strategies. mdpi.com
Advanced Applications in Chemical Biology and Research Tools
Expanding the Genetic Code with N-Acylated Lysine (B10760008) Derivatives in Engineered Systems
Genetic code expansion (GCE) technology represents a significant leap in synthetic biology, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. acs.orgunice.fr This process utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA), which function as an orthogonal pair, independent of the host cell's native translational machinery. acs.orgunice.fr This system hijacks a codon, typically a stop codon like the amber codon (TAG), to encode the desired ncAA. unice.frfrontiersin.org
Lysine acylation is a widespread post-translational modification (PTM) that plays a critical role in regulating protein function, including enzyme activity, stability, and localization. nih.gov GCE has been successfully employed to install a variety of acylated lysine derivatives into proteins, allowing for detailed in vitro and in vivo studies of their functional consequences. nih.govvcu.edu A key breakthrough in this area was the evolution of pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pairs, which have been engineered to recognize and incorporate hundreds of different ncAAs, including numerous N-acylated lysine derivatives. acs.orgnih.gov This has allowed researchers to produce recombinant proteins with precisely placed modifications, bypassing the often pleiotropic effects of manipulating the enzymes that install these marks naturally. nih.gov
Notable examples of genetically encoded acylated lysines include Nε-acetyl-L-lysine (AcK), lactylation, β-hydroxybutyrylation, and lipoylation, each of which has been incorporated in both E. coli and mammalian cells using engineered PylRS variants. acs.orgresearchgate.netnih.gov These tools have been instrumental in investigating the roles of specific acylation events in chromatin dynamics, metabolism, and disease. nih.govnih.gov While the genetic incorporation of many Nε-acylated lysines is well-documented, the specific incorporation of N2-(2-Hydroxybenzoyl)lysine via GCE has not been detailed in available research. However, the versatility of the PylRS system suggests the potential for evolving a synthetase that could recognize this Nα-acylated lysine derivative for site-specific insertion into proteins.
| N-Acylated Lysine Derivative | Abbreviation | Significance/Application Area | Reference |
| Nε-acetyl-L-lysine | AcK | Key post-translational modification in regulation. | acs.org |
| Nε-lactoyl-L-lysine | K-lac | Newly identified histone mark. | nih.gov |
| Nε-β-hydroxybutyryl-L-lysine | K-bhb | Histone mark with implications in physiology. | nih.gov |
| Nε-lipoyl-L-lysine | K-lip | Pivotal role in central metabolic pathways. | nih.gov |
| Nε-2-azideoethyloxycarbonyl-L-lysine | NAEK | Used for site-specific conjugation via click chemistry. | researchgate.net |
Strategies for Site-Selective Bioconjugation via Lysine Residues in Peptides and Proteins
Site-selective modification of proteins is a cornerstone of chemical biology, enabling the creation of bioconjugates for therapeutic and diagnostic purposes, such as antibody-drug conjugates (ADCs). rsc.orgsemanticscholar.org Lysine residues are frequent targets for bioconjugation due to the high nucleophilicity and surface exposure of their ε-amino group. nih.govresearchgate.net However, the high abundance of lysine on protein surfaces presents a significant challenge to achieving site-selectivity, often resulting in heterogeneous products. rsc.orgrhhz.net
Several strategies have been developed to overcome this challenge:
Kinetically Controlled Labeling: This approach exploits differences in the reactivity of individual lysine residues. By carefully controlling reaction conditions (e.g., pH, temperature), a single, hyper-reactive lysine can be selectively modified. acs.org This method is attractive for its simplicity but is limited to proteins that naturally possess a lysine with uniquely high reactivity. nih.gov
Enzyme-Directed Modification: Enzymes offer exceptional site-selectivity due to their specific substrate recognition. nih.gov For instance, Sortase A can be used to ligate a peptide containing a single lysine, providing a powerful tool for specific modification. nih.gov
Proximity-Induced Modification: This strategy uses an affinity ligand or peptide to direct a reactive group to a specific region of the protein, inducing modification of a nearby lysine residue. semanticscholar.orgnih.gov
| Strategy | Principle | Advantages | Limitations | Reference |
| Kinetically Controlled Labeling | Targets the most nucleophilic/accessible lysine residue under controlled conditions. | Simple, uses readily available reagents. | Requires a hyper-reactive lysine; not universally applicable. | acs.orgnih.gov |
| Enzyme-Directed Modification | Utilizes enzymes (e.g., Sortase A) for high-fidelity, site-specific ligation. | Exquisite selectivity and biocompatible conditions. | Requires specific recognition sequences or recombinant protein engineering. | nih.gov |
| Proximity-Induced Modification | An affinity-directing group brings a reactive payload close to the target site. | Enables targeting of specific protein regions. | Requires design and synthesis of a specific affinity reagent. | semanticscholar.orgnih.gov |
| Cysteine-to-Lysine Transfer (CLT) | A reagent first reacts with a cysteine and then transfers to a nearby lysine. | Novel strategy for site-selectivity. | Chemistry is complex and context-dependent. | rsc.org |
Supramolecular Assembly and Material Science Applications of Lysine-Based Systems
Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov In material science, this principle is harnessed to create novel materials like molecular gels.
Low-Molecular-Weight Gelators and Their Formation Mechanisms
Low-molecular-weight gelators (LMWGs) are small molecules (typically <3000 Da) that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. researchgate.net Amino acids, particularly lysine, are excellent platforms for designing LMWGs due to their chirality and capacity for hydrogen bonding. researchgate.netrsc.org
The formation of these supramolecular gels is driven by a combination of non-covalent forces:
Hydrogen Bonding: The amide and carboxyl groups of amino acid derivatives are prime sites for forming extensive hydrogen-bond networks, which are crucial for the initial aggregation of gelator molecules. researchgate.netmdpi.com
Hydrophobic Interactions: Alkyl chains or other nonpolar moieties on the gelator molecules interact to minimize contact with a polar solvent, driving aggregation. mdpi.com
π-π Stacking: Aromatic groups can stack on top of one another, providing additional stability to the self-assembled fibers. researchgate.netacs.org
Derivatives such as Nα,Nε-diacyl-l-lysines have been shown to be effective gelators for both water and organic solvents. mdpi.com The balance between hydrophobic interactions from the acyl chains and hydrogen bonding from the lysine backbone dictates the gelation ability and the morphology of the resulting fibrous network. mdpi.com For example, studies on di-Fmoc-l-lysine, which has two aromatic fluorenylmethyloxycarbonyl (Fmoc) groups, show that π-π interactions between the Fmoc moieties are a key driver of fiber formation. acs.org Given its structure, this compound possesses a benzoyl ring capable of π-π stacking and hydroxyl, amide, and carboxyl groups that can participate in hydrogen bonding. These features suggest it could potentially act as an LMWG, with the assembly driven by a combination of these intermolecular forces.
| Interaction Type | Description | Role in Gelation | Relevant Groups on Lysine Derivatives | Reference |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Forms the primary directional linkages that create fibrous structures. | Amide (-CONH-), Carboxyl (-COOH), Hydroxyl (-OH) | researchgate.netmdpi.comacs.org |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Drives the initial aggregation of molecules in water. | Long alkyl chains. | researchgate.netmdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the fibrous network, especially for gelators with aromatic moieties. | Phenyl, Fmoc, Benzoyl groups. | researchgate.netacs.org |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the aggregated state. | All atoms. | researchgate.netrsc.org |
Isotopic Labeling and Proteomic Analysis Using Lysine Variants
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample, often under different conditions. A powerful method for this is stable isotope labeling, where proteins are "tagged" with heavier isotopes of common elements like carbon (¹³C) or nitrogen (¹⁵N). isotope.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique that involves growing cells in media containing either a "light" (normal) or a "heavy" isotopically labeled essential amino acid, such as lysine or arginine. sigmaaldrich.com As cells grow and synthesize proteins, they incorporate the labeled amino acid. sigmaaldrich.com After treatment or perturbation, the "light" and "heavy" cell populations are combined, and the proteins are analyzed by mass spectrometry.
Because the light and heavy versions of a peptide are chemically identical, they co-elute during chromatography, but they are distinguishable in the mass spectrometer by their mass difference. The ratio of the ion intensities for the peptide pair directly reflects the relative abundance of the protein in the two original cell populations. sigmaaldrich.comnih.gov Using lysine is particularly effective because trypsin, the most common enzyme used to digest proteins for proteomic analysis, cleaves after lysine and arginine residues, ensuring that most resulting peptides (except the C-terminus) will contain a label. sigmaaldrich.com
This method allows for highly accurate quantification of changes in protein expression, localization, and post-translational modifications. acs.orgnih.govacs.org While this technique focuses on labeling the fundamental lysine amino acid during protein synthesis, it provides the essential toolkit for studying the dynamics of a proteome where a modified lysine derivative, such as this compound, might later be introduced or have a functional effect.
| Isotope | Common Labeled Lysine Form | Mass Shift (Approx.) | Application |
| Carbon-13 | L-Lysine (¹³C₆) | +6 Da | SILAC, Metabolic Flux Analysis |
| Nitrogen-15 | L-Lysine (¹⁵N₂) | +2 Da | SILAC, Metabolic Flux Analysis |
| Carbon-13 & Nitrogen-15 | L-Lysine (¹³C₆, ¹⁵N₂) | +8 Da | 2- or 3-plex SILAC experiments |
| Deuterium (²H) | L-Lysine (e.g., D₄) | +4 Da | Metabolic tracing, less common for SILAC due to chromatographic shifts |
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes and Derivatization Strategies for N2-(2-Hydroxybenzoyl)lysine
The synthesis and modification of this compound are pivotal for enabling its advanced study and application. Research in this area is branching into two main streams: creating the core molecule and its analogues, and developing derivatization methods for precise analysis.
Novel Synthetic Routes: The synthesis of this compound and its analogues often involves the coupling of a protected lysine (B10760008) derivative with an activated form of 2-hydroxybenzoic acid. A particularly effective strategy, demonstrated in the synthesis of related siderophore analogues, employs the N-hydroxysuccinimide (NHS) ester of a protected 2-hydroxybenzoic acid. researchgate.net This method facilitates the formation of a stable amide bond with the α-amino group (N2) of lysine under mild conditions. The use of protecting groups on the lysine's ε-amino group and carboxyl group is crucial to ensure regioselectivity and prevent unwanted side reactions.
Future synthetic strategies may explore enzymatic or chemo-enzymatic approaches. For instance, the use of lysine hydroxylases could produce specific hydroxylysine precursors, offering a green and highly selective alternative to traditional chemical methods for generating structural diversity. nih.gov
Derivatization Strategies for Analysis: For quantitative analysis and characterization, especially in complex biological matrices, derivatization of this compound is essential to improve its properties for techniques like chromatography. Given its amino acid structure, established derivatization methods for amino acids are readily applicable. thermofisher.com These methods target the primary and secondary amine groups as well as the carboxylic acid function to increase volatility for Gas Chromatography (GC) or enhance detectability for High-Performance Liquid Chromatography (HPLC). mdpi.com
Common strategies include:
Pre-column derivatization for HPLC: Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are used to introduce fluorescent tags, enabling highly sensitive detection. jasco-global.com
Silylation for GC-MS: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert the non-volatile amino acid into a more volatile silyl (B83357) derivative, suitable for GC-MS analysis. thermofisher.com
Esterification and Acylation for GC-MS: A two-step method involving esterification of the carboxyl group followed by acylation of the amino groups can produce stable derivatives for robust quantitative analysis. mdpi.com
Table 1: Common Derivatization Strategies for this compound Analysis
| Derivatization Method | Reagent(s) | Analytical Technique | Purpose |
|---|---|---|---|
| Pre-column Fluorescent Tagging | o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC) | HPLC | Enhances detection sensitivity |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increases volatility |
| Esterification & Acylation | Methanolic HCl, Pentafluoropropionic anhydride (B1165640) (PFPA) | GC-MS | Creates stable, volatile derivatives |
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation of Interactions
Understanding how this compound interacts with its environment at a molecular level is key to unlocking its potential. Advanced spectroscopic and computational methods are critical tools for this mechanistic elucidation.
Spectroscopic Techniques: A suite of spectroscopic techniques can be employed to study the structure and interactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure and purity of synthesized this compound and its derivatives. rsc.org Advanced NMR techniques, such as NOESY, can provide insights into the molecule's conformation and its non-covalent interactions with biological macromolecules.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is invaluable for accurate mass determination and for studying non-covalent complexes, such as those formed with metal ions or proteins. researchgate.netethernet.edu.et Tandem MS (MS/MS) can be used to fragment the molecule, providing structural confirmation.
UV-Visible (UV-Vis) Spectroscopy: The phenolic ring in the 2-hydroxybenzoyl moiety provides a chromophore that can be monitored by UV-Vis spectroscopy. This technique is useful for quantifying the compound and for studying its coordination with metal ions, which often results in a shift in the absorption spectrum. researchgate.netresearchgate.net
Computational Approaches: Computational chemistry offers a powerful complement to experimental data, providing insights that are difficult to obtain through laboratory methods alone.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net These parameters are crucial for understanding the molecule's reactivity and predicting its interaction potential. For related N-hydroxybenzoyl compounds, a correlation has been shown between these calculated quantum-chemical parameters and their biological activity. researchgate.net
Molecular Docking: This computational technique can be used to predict the binding mode and affinity of this compound or its analogues to the active site of a target protein. This is essential for hypothesis-driven design of new functional molecules.
Table 2: Spectroscopic and Computational Tools for Mechanistic Studies
| Approach | Technique | Information Gained |
|---|---|---|
| Spectroscopy | NMR (1H, 13C, NOESY) | Structural confirmation, molecular conformation, non-covalent interactions |
| ESI-MS | Accurate mass, study of non-covalent complexes with metals/proteins | |
| UV-Vis Spectroscopy | Quantification, study of metal coordination | |
| Computation | Quantum Chemistry (DFT) | Optimized geometry, electronic properties, reactivity prediction |
| Molecular Docking | Prediction of binding modes and affinities to biological targets |
Exploration of New Biological Targets and Pathways for this compound Analogues
The structural combination of a metal-chelating motif (the 2-hydroxybenzoyl group) and a biological building block (lysine) suggests that this compound analogues could interact with various biological targets and pathways.
One of the most promising areas of exploration is inspired by siderophores. Siderophores are small molecules produced by microorganisms to scavenge iron from the environment. Many siderophores use catecholate or hydroxamate groups to bind Fe(III). The 2-hydroxybenzoyl group is a key component of some siderophores. Analogues of this compound, particularly those with additional hydroxyl groups on the benzoyl ring to form a catecholate moiety (a 2,3-dihydroxybenzoyl group), have been synthesized as mimics of siderophores like azotochelin (B1666506). researchgate.net This suggests that these compounds could be explored for applications related to iron metabolism, potentially as agents to deliver or sequester iron, or as antimicrobial agents that interfere with bacterial iron uptake.
Another exciting frontier lies in the field of epigenetics. Lysine residues in histone proteins are sites for a wide array of post-translational modifications (PTMs) that regulate gene expression. The discovery that ε-N-2-hydroxyisobutyryl-lysine is a widespread histone mark has opened the door to investigating other novel lysine modifications. nih.gov It is conceivable that analogues of this compound could be designed to interact with the enzymatic machinery responsible for writing, reading, or erasing histone PTMs, thereby modulating gene activity. This could lead to new tools for studying epigenetic regulation and potentially novel therapeutic strategies.
Integration of this compound in Advanced Bio-inspired Systems and Technologies
The principles of bio-inspired design involve using nature's solutions to develop new technologies. The unique structure of this compound makes it an attractive building block for creating advanced bio-inspired systems.
In the field of artificial metalloenzyme design , researchers aim to create synthetic molecules that mimic the function of natural enzymes. nih.govscispace.com The this compound scaffold provides a lysine backbone for integration into peptide or protein structures, while the 2-hydroxybenzoyl group offers a built-in site for metal ion coordination. By incorporating this or similar modified amino acids into a designed protein scaffold, it may be possible to create novel catalysts for specific chemical transformations.
Furthermore, the compound could be used in the development of enzyme mimics for therapeutic purposes. For example, manganese-based complexes with ligands structurally related to the 2-hydroxybenzoyl moiety have been investigated as mimics of superoxide (B77818) dismutase (SOD), an enzyme that protects against oxidative stress. researchgate.net Integrating an this compound-metal complex into a larger delivery vehicle or peptide framework could enhance its stability and targeting in a biological context.
Finally, the development of bio-inspired materials could benefit from this compound. Its ability to chelate metal ions could be used to create cross-linked hydrogels or functionalized surfaces where the metal-ligand interaction provides a responsive element. Such materials could have applications in biosensing, controlled release systems, or as novel biomaterials.
Q & A
Q. What are the established synthetic routes for N2-(2-Hydroxybenzoyl)lysine, and what are their comparative efficiencies?
- Methodological Answer : The synthesis typically involves acylation of the ε-amino group of lysine with 2-hydroxybenzoyl chloride. Key steps include:
- Reaction Conditions : Conducted in anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis of the acyl chloride.
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Efficiency Metrics : Yields range from 50–70%, with impurities arising from incomplete acylation or hydrolysis. Comparative studies suggest microwave-assisted synthesis improves reaction speed but requires rigorous temperature control to avoid decomposition .
Q. How can researchers ensure the purity of this compound during synthesis, and what analytical techniques are most effective?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm resolves unreacted lysine and acylated byproducts .
- Spectroscopy : H NMR (DMSO-d6) confirms regioselectivity via the absence of ε-NH proton signals (~1.4 ppm) and presence of aromatic protons (7.2–7.8 ppm). Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]: 280.3) .
- Quantitative Analysis : Titration with ninhydrin detects residual free lysine, ensuring ≥95% purity for biological assays .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Hygroscopicity : The compound absorbs moisture, leading to hydrolysis. Store in desiccators with silica gel or under argon in sealed vials .
- Temperature : Stable at −20°C for >1 year; avoid repeated freeze-thaw cycles to prevent aggregation.
- Light Sensitivity : Protect from UV exposure by using amber glassware or opaque containers .
Advanced Research Questions
Q. How should researchers design experiments to investigate the pH-dependent conformational stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Titration Studies : Use UV-Vis spectroscopy (200–400 nm) to monitor shifts in absorbance at varying pH (2–12). The phenolic -OH group (pKa ~8.5) will show hypsochromic shifts upon deprotonation .
- Circular Dichroism (CD) : Analyze secondary structure changes in buffered solutions (e.g., phosphate buffer, 10 mM) to detect pH-induced conformational transitions .
- Molecular Dynamics (MD) Simulations : Model protonation states (e.g., CHARMM force fields) to predict stability trends and validate experimental data .
Q. What methodological approaches are recommended for resolving contradictions in reported bioactivity data of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values may arise from differences in serum protein binding .
- Dose-Response Validation : Replicate key experiments using standardized protocols (e.g., MTT assays with HepG2 cells, 48-hour exposure) and include positive controls (e.g., cisplatin) .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability and outliers. Report confidence intervals to highlight reproducibility limits .
Q. What strategies can be employed to study the interaction between this compound and DNA/protein targets, considering its structural features?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize DNA (e.g., dsDNA with adducts) or proteins (e.g., albumin) on a sensor chip to measure binding kinetics (k, k) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into target solutions. The phenolic moiety may enhance binding entropy via hydrophobic interactions .
- Molecular Docking : Use AutoDock Vina to model interactions with DNA minor grooves or enzyme active sites, guided by the compound’s planar aromatic ring and hydrogen-bonding potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
